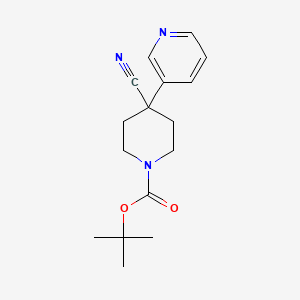

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-cyano-4-pyridin-3-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-9-6-16(12-17,7-10-19)13-5-4-8-18-11-13/h4-5,8,11H,6-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNWDFSSIBIHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dehydration of Isonipecotamide Derivatives

A foundational approach involves the dehydration of isonipecotamide (piperidine-4-carboxamide) to form 4-cyanopiperidine hydrochloride. As detailed in US20170369442A1 , this method employs thionyl chloride (SOCl₂) and dibutylformamide (DBU) in n-propyl acetate under nitrogen atmosphere. The reaction proceeds via nucleophilic acyl substitution, where the amide group is converted to a nitrile. Key parameters include:

-

Temperature : 20°C (room temperature)

-

Reaction Time : 18 hours

-

Yield : 73% (after purification via filtration and solvent washing).

This intermediate is subsequently protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N). The Boc group enhances solubility and prevents undesired side reactions during subsequent functionalization.

One-Pot Tandem Cyanation and Boc Protection

Simultaneous Cyano Group Installation and Boc Protection

A streamlined protocol combines cyanation and protection steps in a single vessel. Starting from 4-(pyridin-3-yl)piperidine, the reaction employs:

-

Cyanation Agent : Trimethylsilyl cyanide (TMSCN)

-

Activating Reagent : Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Protection Reagent : Boc₂O

Conditions :

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to room temperature

This method reduces purification steps but requires careful control of BF₃·OEt₂ stoichiometry to avoid over-cyanation.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements adapt the Boc protection step for continuous flow reactors:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or tetrahydrofuran and temperatures ranging from -78°C to room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction can produce an amine derivative .

Scientific Research Applications

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and pyridinyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound can influence various biological pathways, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate with structurally related compounds:

Key Findings from Comparative Studies

- Electronic and Steric Effects: The cyano group in the target compound provides strong electron-withdrawing properties, favoring interactions with electron-rich enzyme pockets. Replacement of pyridin-3-yl with 3-methylphenyl reduces aromatic π-π stacking but enhances lipophilicity, which may improve blood-brain barrier penetration in CNS-targeted drugs .

Toxicity and Safety :

- The 3-methylphenyl analogue is classified under GHS Category 4 for acute toxicity (H302, H312, H332), requiring stringent handling protocols . In contrast, the pyridin-3-yl variant’s toxicity data remain uncharacterized, though similar precautions (e.g., respiratory protection) are advised for structurally related compounds .

Synthetic Utility :

- The trifluoromethylpyridine derivative (from antimalarial studies) demonstrates higher synthetic complexity due to the trifluoromethyl group, which improves resistance to metabolic degradation compared to the parent compound .

Biological Activity

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

This compound is characterized by the presence of a cyano group , a pyridinyl group , and a tert-butyl ester attached to a piperidine ring. The synthesis typically involves the reaction of 4-cyano-4-(pyridin-3-yl)piperidine with tert-butyl chloroformate in the presence of a base like triethylamine, often using dichloromethane as a solvent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano and pyridinyl groups enhance its reactivity, allowing it to modulate enzyme activities and receptor functions, which may lead to alterations in cellular processes and physiological responses.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activities. For example, compounds with similar piperidine structures have been shown to inhibit cancer cell growth by interfering with tubulin polymerization, which is crucial for cell division. The IC50 values for related compounds ranged from 25 to 440 nM against various cancer cell lines, suggesting that this compound may also possess significant antiproliferative effects .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes. Preliminary studies suggest that it may inhibit certain kinases and proteases involved in cancer progression and metastasis. The presence of the cyano group is believed to play a critical role in enhancing the binding affinity to these targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate | C15H20N2O2 | Different pyridinyl substitution |

| Tert-butyl 4-cyano-piperidine | C12H16N2O2 | Lacks pyridinyl functionality |

| Tert-butyl 4-(cyano(pyridin-3-YL)methylene)piperidine | C16H20N2O2 | Contains a methylene bridge |

This table illustrates how the structural variations impact the biological activity, particularly in terms of reactivity and target interaction.

Case Studies

Case Study 1: Antitumor Activity Assessment

A study evaluated the anticancer effects of similar piperidine derivatives on human cervix carcinoma (HeLa) cells. The results indicated that compounds with a piperidine scaffold exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with histamine receptors. It was found that certain derivatives significantly affected neurotransmitter systems in animal models, suggesting potential applications in treating neurological disorders alongside cancer therapies .

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling tert-butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher protection) to avoid inhalation of dust/particulates .

- Skin/Eye Protection : Wear chemical-resistant gloves (e.g., nitrile) and safety goggles. In case of contact, rinse skin with soap/water for 15 minutes and eyes with water for several minutes .

- Storage : Keep in a dry, ventilated area away from incompatible materials (e.g., strong oxidizers) and under inert gas (e.g., nitrogen) to prevent degradation .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on pyridine ring protons (δ 8.5–9.0 ppm) and tert-butyl groups (δ 1.2–1.4 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .

- Mass Spectrometry (MS) : Confirm molecular weight (MW 299.4 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .

- Moisture Control : Use desiccants (e.g., silica gel) and monitor humidity levels (<30% RH) to avoid cyano group degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Optimize data resolution (<1.0 Å) with synchrotron radiation to detect disorder in the pyridine or piperidine rings .

- Refinement Strategies : Address potential twinning via TWIN/BASF commands in SHELXL. Validate using Rint (<5%) and Flack parameter (<0.1) .

Q. How can synthetic routes be optimized to improve yield and reduce side products?

- Methodological Answer :

- Cyano Group Introduction : Replace traditional KCN with trimethylsilyl cyanide (TMSCN) in a Pd-catalyzed cross-coupling to minimize HCN release .

- Boc Protection : Use DMAP as a catalyst in dichloromethane (DCM) at 0°C to enhance regioselectivity during piperidine ring protection .

- Workup : Employ continuous flow reactors for precise control of reaction time/temperature, reducing epimerization .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PyMOL to model interactions between the pyridine ring and kinase ATP-binding pockets (e.g., ALK inhibitors) .

- QSAR Modeling : Train models on PubChem bioassay data (AID 1495) to correlate cyano group orientation with cytotoxicity .

Q. How can contradictions in reported solubility data be resolved experimentally?

- Methodological Answer :

- Standardized Protocols : Measure solubility in DMSO, ethanol, and water (25°C) using UV-Vis spectroscopy (λmax = 270 nm) under inert atmosphere .

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers (pH 7.4) to explain discrepancies in bioavailability studies .

Data Contradiction Analysis

Q. Why do toxicity studies report conflicting results for this compound?

- Critical Analysis :

- Data Gaps : Acute toxicity (LD50) and mutagenicity data are absent in SDS documents, leading to reliance on analog-based extrapolations (e.g., tert-butyl piperidine derivatives) .

- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HepG2) and exposure times (24 vs. 48 hours) affect IC50 values .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.